5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride is an organic compound that features a difluoromethyl group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a benzene ring followed by sulfonylation. One common method is the reaction of 2-methoxybenzene with a difluoromethylating agent, such as difluoromethyl sulfone, under specific conditions to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation or reduction reactions under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Transition metal catalysts like palladium or nickel are often used in coupling reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Complex Aromatic Compounds: Formed from coupling reactions.
Scientific Research Applications
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in modifying biomolecules or other organic compounds. The difluoromethyl group can also participate in hydrogen bonding, influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonamide
- 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonate
- 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonic acid
Uniqueness
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride is unique due to its combination of a difluoromethyl group and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications.
Biological Activity
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group, attached to a benzene ring with difluoromethyl and methoxy substituents. This compound has garnered attention in chemical and pharmaceutical research due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
The synthesis of this compound typically involves introducing the difluoromethyl and methoxy groups onto a benzene ring, followed by sulfonylation to produce the sulfonyl chloride group. The reaction conditions often require chlorinating agents and specific solvents to achieve the desired product.
The biological activity of this compound is largely attributed to its highly reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is essential for its potential role as an inhibitor in various biochemical pathways.
Inhibition of Enzymatic Activity
Sulfonyl chlorides, including this compound, have been studied for their ability to inhibit specific enzymes. For instance, sulfonyl fluorides are known inhibitors of fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which have implications for pain relief and anxiety reduction .
Table 1: Inhibition Data for FAAH
Compound | IC50 (μM) | Selectivity |
---|---|---|
This compound | TBD | High |
Hexadecyl sulfonylfluoride (AM374) | 0.5 | Moderate |
AM3506 | 0.3 | High |
Note: TBD = To Be Determined
Case Studies
Several studies have highlighted the biological implications of sulfonyl chloride compounds:
- FAAH Inhibition : Research indicates that compounds similar to this compound exhibit potent inhibition of FAAH, suggesting potential therapeutic applications in managing pain and anxiety disorders .
- Antitumor Activity : Investigations into related sulfonamide compounds have shown promising antitumor effects through mechanisms involving apoptosis and cell cycle arrest, indicating that modifications in the sulfonyl group can enhance biological efficacy against cancer cells .
- Enzyme Selectivity : A study demonstrated that certain sulfonyl fluorides exhibited low "off-target" effects when tested against a variety of serine hydrolases, highlighting their potential for selective therapeutic use without significant side effects .
Research Findings
Recent research has focused on optimizing the structure-activity relationships (SAR) of sulfonyl chlorides to enhance their biological activity:
- Modifications at various positions on the benzene ring have been shown to significantly affect enzyme inhibition potency.
- The introduction of electron-withdrawing groups like difluoromethyl can enhance binding affinity and selectivity towards target enzymes .
Table 2: Structure-Activity Relationships
Modification | Biological Activity | Comments |
---|---|---|
Difluoromethyl at position 5 | Increased FAAH inhibition | Enhances selectivity |
Methoxy at position 2 | Moderate activity | Contributes to solubility |
Sulfonyl chloride group | High reactivity | Essential for covalent bonding |
Properties
Molecular Formula |
C8H7ClF2O3S |
---|---|
Molecular Weight |
256.65 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O3S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4,8H,1H3 |
InChI Key |
CCCKJOQHYVOEJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.